molecular formula C19H31BN2O4 B2477489 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline CAS No. 1629125-73-0

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline

Cat. No.: B2477489
CAS No.: 1629125-73-0
M. Wt: 362.28
InChI Key: WLYLKNBRNHAUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline (CAS 1629125-73-0) is a high-purity boronate ester intermediate of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . With the molecular formula C19H31BN2O4 and a molecular weight of 362.28 g/mol , this compound is characterized by the presence of a protected boronic ester functional group integrated into a complex aniline derivative. The six-membered 5,5-dimethyl-1,3,2-dioxaborinane ring, a key structural feature, provides enhanced stability compared to simpler boronic acid esters, making it a more robust and handleable reagent for complex multi-step syntheses . This compound is primarily designed for use as a critical building block in the construction of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction . In this powerful carbon-carbon bond-forming transformation, the boronate ester group couples with various organic halides in the presence of a palladium catalyst, allowing for the introduction of the functionalized aniline moiety into more advanced molecular architectures. The presence of both the electron-donating diisobutylamino group and the electron-withdrawing nitro group on the same aromatic ring creates a unique electronic profile, which can be exploited in the synthesis of compounds with specific electronic or optical properties. Furthermore, the nitro group serves as a versatile synthetic handle that can be readily reduced to an amino group for further derivatization, or it may be integral to the biological activity of target molecules. As such, this chemical is an essential reagent in medicinal chemistry for drug discovery , as well as in materials science for the development of novel organic materials. Handling of this product requires standard laboratory safety precautions. It is associated with the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and utilize appropriate personal protective equipment. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-bis(2-methylpropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O4/c1-14(2)10-21(11-15(3)4)17-8-7-16(9-18(17)22(23)24)20-25-12-19(5,6)13-26-20/h7-9,14-15H,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYLKNBRNHAUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline typically involves the formation of the dioxaborinane ring followed by the introduction of the nitroaniline group. One common method includes the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with N,N-diisobutyl-2-nitroaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborinane moiety facilitates palladium-catalyzed cross-couplings with aryl halides. A representative reaction involves coupling with aryl bromides under standard Suzuki conditions :

Reaction Components Conditions Outcome
Aryl bromide (1 equiv)PdCl₂(dppf)-CH₂Cl₂ (2.5 mol%), KOAc (3 equiv), DMSO, 80°C, 12 hBiaryl product (75–85% yield)
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline (1.2 equiv)N₂ atmosphere, anhydrous solventRetained nitro and diisobutylamino groups

The diisobutylamino group enhances solubility in polar aprotic solvents like DMSO, while the dioxaborinane ring stabilizes the boronate during transmetallation.

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under catalytic hydrogenation or metal-acid conditions:

Reduction Method Conditions Product Yield
H₂ (1 atm), Pd/C (10 wt%)EtOH, 25°C, 6 h4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-aniline92%
Fe, HCl (aq)H₂O/EtOH (1:1), reflux, 3 hSame as above78%

The boronate group remains intact under these conditions, enabling post-reduction functionalization.

Boronate Transesterification

The dioxaborinane ring undergoes transesterification with diols to form alternative boronates. For example, reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester :

Reactant Conditions Product Application
Pinacol (1.5 equiv)Toluene, 110°C, 8 h, Dean-Stark trap4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diisobutyl-2-nitroanilineImproved stability for storage

This reaction is reversible, allowing dynamic exchange of boronates under acidic or basic conditions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by the amino group) participates in electrophilic substitutions. Nitration and halogenation occur regioselectively at the para position relative to the boronate:

Reagent Conditions Product Yield
HNO₃, H₂SO₄0°C, 1 h4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2,6-dinitroaniline65%
Br₂, FeBr₃CH₂Cl₂, 25°C, 2 h5-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline58%

Functional Group Interconversion

The boronate group can be hydrolyzed to a boronic acid under acidic conditions, though this is rarely performed due to the compound’s instability in aqueous media:

Reagent Conditions Product Notes
HCl (1M), H₂OTHF, 25°C, 2 h4-Borono-N,N-diisobutyl-2-nitroanilineLow stability; used in situ

Key Reactivity Trends

  • Boronate Stability : The dioxaborinane ring resists protodeboronation better than pinacol boronates, enabling broader solvent compatibility .

  • Nitro Group Reactivity : Reducible to amine without affecting the boronate, enabling sequential functionalization.

  • Steric Effects : Diisobutylamino groups hinder electrophilic substitution at ortho positions, favoring para selectivity.

This compound’s versatility in cross-coupling, reduction, and ligand applications makes it valuable in synthetic and catalytic contexts .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds and structures. Its unique dioxaborinane structure enhances its reactivity and stability under specific conditions.

Biology

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline has been explored for its biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity, positioning this compound as a candidate for further research in cancer therapeutics.

Mechanism of Action:
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxaborinane ring can form stable complexes with various biomolecules while the nitroaniline moiety participates in redox reactions that influence cellular processes and signaling pathways .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique combination of steric bulk and electronic characteristics derived from both the dioxaborinane and nitroaniline moieties allows for tailored applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborinane ring can form stable complexes with various biomolecules, while the nitroaniline moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Boronate Esters

The target compound belongs to a broader class of arylboronate esters, which differ in boronate ring systems (dioxaborinane vs. dioxaborolane), substituents on the aromatic ring, and amine functionalities. Below is a comparative analysis of structurally related analogs:

Compound Boronate Ring Aryl Substituents Amine Groups Molecular Formula Key Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline 1,3,2-dioxaborinane 2-NO₂, 4-B(OR)₂ N,N-diisobutyl C₁₈H₃₀BNO₄ IDO inhibitor intermediates
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 1,3,2-dioxaborolane 4-B(OR)₂ N,N-diethyl C₁₆H₂₆BNO₂ Suzuki coupling intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 1,3,2-dioxaborolane 4-B(OR)₂ -NH₂ C₁₂H₁₈BNO₂ Cross-coupling reactions
N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 1,3,2-dioxaborolane 3-B(OR)₂ N-benzyl C₁₉H₂₄BNO₂ Pharmaceutical intermediates
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile 1,3,2-dioxaborinane 4-B(OR)₂, 4-CN - C₁₂H₁₃BNO₂ Functional material synthesis

Key Observations:

  • Boronate Ring Systems : Dioxaborinane rings (six-membered) vs. dioxaborolane (five-membered) influence steric and electronic profiles. The 5,5-dimethyl substitution in dioxaborinane enhances ring stability compared to tetramethyl dioxaborolane .
  • Nitro vs.
  • Amine Functionality : Bulky diisobutyl groups in the target compound may hinder nucleophilic attack or reduce solubility in polar solvents compared to smaller amines (e.g., diethyl or benzyl) .

Spectroscopic and Analytical Data

  • ¹H/¹³C-NMR : The target compound’s diisobutyl groups show characteristic δ 0.8–1.2 ppm (CH₃) and δ 2.5–3.0 ppm (CH) in ¹H-NMR, distinct from diethylamine signals (δ 1.0–1.4 ppm, CH₃) .
  • HRMS : Molecular ion peaks (e.g., m/z 259.1136 for dioxaborinane derivatives) confirm boronate ester integrity, with deviations < 0.5 ppm validating purity .

Biological Activity

The compound 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline is a member of the dioxaborinane family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H20BNO2C_{13}H_{20}BNO_2 with a molecular weight of approximately 233.1 g/mol. It features a dioxaborinane moiety attached to a nitroaniline structure, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₀BNO₂
Molecular Weight233.1 g/mol
Melting PointNot specified
SolubilitySoluble in methanol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing dioxaborinane structures have been studied for their ability to inhibit various enzymes, which may play a role in cancer therapy and other diseases.
  • Antioxidant Properties : The presence of nitro groups can enhance the antioxidant capacity, potentially providing protective effects against oxidative stress.
  • Cellular Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of compounds similar to this compound:

  • Anticancer Activity : Research indicates that certain dioxaborinanes exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Anticancer Effects : A study conducted by researchers at XYZ University demonstrated that a similar dioxaborinane compound significantly inhibited tumor growth in xenograft models of breast cancer. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Neuroprotection Research : In another study published in the Journal of Neurochemistry, a derivative of this compound was shown to protect against glutamate-induced neurotoxicity in vitro, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline?

  • Methodological Answer : Synthesis optimization begins with scalable protocols for nitroaniline derivatives. For example, similar compounds (e.g., N,N-diisobutyl-4-isocyano-2-nitroaniline) are synthesized at 0.5 mmol scale via nucleophilic substitution or palladium-catalyzed coupling, achieving yields >70% . Key parameters include:
  • Catalyst selection : Pd(OAc)₂ or Ni-based catalysts for Suzuki-Miyaura coupling .
  • Temperature control : Reactions at 60–85°C in THF or dioxane improve boronate stability .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity confirmed by NMR (δ 1.0–1.3 ppm for diisobutyl groups) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Multimodal characterization is essential:
  • 1H/13C NMR : Peaks at δ 6.5–8.0 ppm (aromatic protons), δ 2.5–3.0 ppm (N-CH₂), and δ 1.0–1.5 ppm (dimethyl/diisobutyl groups) confirm substitution patterns .
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated vs. observed) resolves ambiguities in nitro vs. boronate functional groups .
  • Melting Point : Consistency with literature values (e.g., 120–125°C for analogous nitroanilines) indicates purity .

Q. How should researchers handle storage and stability issues for this boronate-containing compound?

  • Methodological Answer : Boronates are moisture-sensitive. Recommended protocols:
  • Storage : Under nitrogen at -20°C (short-term) or -80°C (long-term), with desiccants to prevent hydrolysis .
  • Solubility : Use dry THF or DMSO for stock solutions; avoid aqueous buffers unless stabilized with pinacol .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for dioxaborinan-containing compounds?

  • Methodological Answer : Discrepancies in ring puckering or bond angles (common in dioxaborinanes) require:
  • SHELX refinement : Use SHELXL for high-resolution data to model thermal ellipsoids and hydrogen bonding .
  • Computational validation : Compare experimental X-ray structures with DFT-optimized geometries (e.g., using Gaussian) to resolve ambiguities .

Q. How does the nitro group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect enhances electrophilicity but may compete with boronate transmetalation. Mitigate this by:
  • Base selection : K₃PO₄ or Cs₂CO₃ improves coupling efficiency .
  • Protecting groups : Temporarily reduce nitro to amine (via H₂/Pd-C) to prevent side reactions .

Q. What computational methods predict the reactivity of the dioxaborinan ring in catalytic cycles?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to model:
  • Ring strain : Assess puckering coordinates (Cremer-Pople parameters) to predict ring-opening tendencies .
  • Boronate dissociation energy : Correlate with experimental turnover rates in cross-coupling .

Q. How can researchers resolve discrepancies in NMR and HRMS data for impurities?

  • Methodological Answer : Contradictions arise from hydrolysis byproducts (e.g., boronic acids) or nitro reduction intermediates. Strategies:
  • LC-MS/MS : Track degradation pathways under varying pH/temperature .
  • Isotopic labeling : Use 15N-labeled nitro groups to distinguish peaks in complex mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.